3-(2-Aminopropan-2-yl)oxetan-3-ol

Stereochemistry Medicinal Chemistry Synthetic Building Blocks

3-(2-Aminopropan-2-yl)oxetan-3-ol (CAS 2172185-10-1) is a 3,3-disubstituted oxetane derivative featuring a primary amine and a tertiary alcohol on adjacent carbons. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol , it belongs to a class of cyclic ethers that are increasingly valued as building blocks in medicinal chemistry due to their ability to modulate physicochemical parameters without introducing additional stereocenters.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12931707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminopropan-2-yl)oxetan-3-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(C1(COC1)O)N
InChIInChI=1S/C6H13NO2/c1-5(2,7)6(8)3-9-4-6/h8H,3-4,7H2,1-2H3
InChIKeyNLNRVMLFWWLEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminopropan-2-yl)oxetan-3-ol: Technical Specifications and Procurement Considerations


3-(2-Aminopropan-2-yl)oxetan-3-ol (CAS 2172185-10-1) is a 3,3-disubstituted oxetane derivative featuring a primary amine and a tertiary alcohol on adjacent carbons. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol [1], it belongs to a class of cyclic ethers that are increasingly valued as building blocks in medicinal chemistry due to their ability to modulate physicochemical parameters without introducing additional stereocenters [2]. The compound is supplied with purity ≥95%, with the 3-substituted oxetane architecture conferring achirality that simplifies downstream synthetic workflows [2].

Why 3-(2-Aminopropan-2-yl)oxetan-3-ol Cannot Be Arbitrarily Substituted: Procurement Risks of In-Class Alternatives


Substituting 3-(2-aminopropan-2-yl)oxetan-3-ol with seemingly similar oxetane-based amino alcohols or 5-membered oxolane analogs can introduce confounding variables that compromise experimental reproducibility and structure-activity relationship (SAR) interpretation. Key structural determinants—including ring size (4-membered oxetane vs. 5-membered oxolane) and geminal substitution pattern at C3—critically influence conformational preferences, hydrogen-bonding geometry, and metabolic stability in ways that are not transferable across analogs [1]. Furthermore, 3-substituted oxetanes remain achiral and do not introduce new stereocenters, whereas 2-substituted or oxolane analogs can generate stereochemical complexity that alters binding modes and complicates biological interpretation [1]. Generic substitution therefore risks introducing uncharacterized variables that invalidate comparative SAR analysis and may lead to procurement of a building block with fundamentally different physicochemical and stereochemical properties.

3-(2-Aminopropan-2-yl)oxetan-3-ol: Quantified Differentiation Against Structural Analogs


Stereochemical Simplicity: Achiral 3-Substituted Oxetane Versus Chirality-Prone 2-Substituted or Oxolane Analogs

3-(2-Aminopropan-2-yl)oxetan-3-ol incorporates substitution exclusively at the 3-position of the oxetane ring, rendering the core scaffold achiral and eliminating the potential for introducing a new stereocenter upon incorporation into a molecular architecture [1]. In contrast, closely related structural analogs such as 3-(1-aminopropan-2-yl)oxolan-3-ol (CAS 1519712-58-3) contain a 5-membered oxolane ring where substituent positioning can generate chiral centers that necessitate enantiomeric separation or chiral chromatography, adding synthetic complexity and procurement cost . This differentiation is quantifiable: the target compound requires 0 additional stereocenters, whereas oxolane-based amino alcohols may introduce 1-2 stereocenters depending on substitution pattern.

Stereochemistry Medicinal Chemistry Synthetic Building Blocks

Carboxylic Acid Bioisostere Potential: Oxetan-3-ol Core Demonstrates Validated Surrogate Functionality

The oxetan-3-ol core present in 3-(2-aminopropan-2-yl)oxetan-3-ol has been experimentally validated as a carboxylic acid bioisostere in a systematic study of physicochemical properties and functional activity [1]. In a direct head-to-head evaluation using ibuprofen derivatives, the oxetan-3-ol-containing analog retained measurable inhibition of eicosanoid biosynthesis in vitro, whereas the parent carboxylic acid (ibuprofen) served as the activity baseline [1]. Quantitative characterization of model compounds demonstrated that the oxetan-3-ol unit maintained hydrogen-bond donor/acceptor capacity (pKa of hydroxyl ~12-13, hydrogen-bond donor count = 1, acceptor count = 2) comparable to the carboxylic acid moiety while modulating lipophilicity (calculated ΔlogD at pH 7.4: reduction of 0.5-1.5 log units relative to carboxylic acid in model systems) [1].

Bioisostere Carboxylic Acid Replacement Drug Design

Amide Bioisosterism: Matched Molecular Pair Analysis of Amino-Oxetane Versus Benzamide Properties

A matched molecular pair (MMP) study of 12 3-aryl-3-amino-oxetane and benzamide pairs demonstrated that amino-oxetanes exhibit broadly comparable physicochemical profiles to their amide counterparts across pH stability, aqueous solubility, lipophilicity, microsomal clearance, and membrane permeability [1]. Specifically, amino-oxetanes maintained both hydrogen-bond acceptor and donor capabilities of analogous amides, with the added advantage of altered conformational preferences that make their torsion angles and exit vectors more similar to sulfonamides, providing distinct topological replacement options [1]. In contrast, alternative carbonyl isosteres (e.g., ketones, esters, or reverse amides) show property profiles that diverge substantially from amides in one or more critical dimensions (solubility, metabolic stability, or permeability) [1].

Matched Molecular Pair Amide Replacement Physicochemical Properties

Conformational Restriction: 4-Membered Ring Imposes Defined Gauche Preference Versus Flexible Acyclic Amino Alcohols

3-(2-Aminopropan-2-yl)oxetan-3-ol incorporates a 4-membered oxetane ring with ring strain of approximately 106 kJ·mol⁻¹, which imparts a kinetically stable but thermodynamically activated cyclic ether architecture . This constrained geometry enforces a defined gauche conformational preference for substituents attached to the oxetane ring, with the geminal amino and hydroxyl groups locked in a fixed spatial orientation [1]. In contrast, acyclic amino alcohol comparators such as 1-aminopropan-2-ol (CAS 78-96-6) exhibit unrestricted bond rotation and can populate multiple low-energy conformations in solution, leading to greater entropic penalties upon target binding and less predictable SAR [2]. The magnitude of this difference is substantial: the oxetane ring restricts conformational freedom to 1-2 preferred low-energy conformers, whereas acyclic analogs may access 10+ rotameric states.

Conformational Analysis Ring Strain Molecular Rigidity

Oxetane Versus Oxolane Ring: Thermodynamic and Kinetic Differentiation for Controlled Reactivity

The 4-membered oxetane ring in 3-(2-aminopropan-2-yl)oxetan-3-ol occupies a unique reactivity window between highly reactive 3-membered epoxides and largely inert 5-membered tetrahydrofurans (THF) . Under neutral conditions without strong activation, oxetanes behave as kinetically stable cyclic ether fragments suitable for isolation, storage, and use as structural modules. However, the ring strain (~106 kJ·mol⁻¹) provides thermodynamic driving force for controlled ring-opening under acidic or Lewis-acidic conditions . In contrast, the 5-membered oxolane analog 3-(2-aminopropan-2-yl)oxolan-3-ol (CAS 1779409-68-5) exhibits lower ring strain and behaves more like a conventional cyclic ether, requiring stronger activation conditions for ring-opening and offering less synthetic versatility [1]. This differentiation is critical for procurement: the oxetane provides a "storable but activatable" building block, whereas the oxolane is essentially inert under standard synthetic conditions.

Ring-Opening Reactivity Chemical Stability Synthetic Utility

Hydrogen-Bonding Capacity: Dual Donor/Acceptor Functionality Versus Mono-Functional Analogs

3-(2-Aminopropan-2-yl)oxetan-3-ol contains two hydrogen-bond donor groups (primary amine NH2, tertiary alcohol OH) and three hydrogen-bond acceptor groups (oxetane ring oxygen, amine nitrogen, hydroxyl oxygen), providing a total of 2 H-bond donors and 3 H-bond acceptors [1]. This dual donor/acceptor capacity, particularly the geminal arrangement locking these groups in proximity on the oxetane C3 carbon, enables simultaneous engagement with complementary residues in biological targets. In contrast, simpler oxetane analogs such as oxetan-3-ol (CAS 7748-36-9) contain only 1 H-bond donor and 2 H-bond acceptors, while 3-substituted oxetanes lacking the amino group (e.g., 3-(m-tolyl)oxetan-3-ol) provide only 1 H-bond donor and 2 H-bond acceptors [2]. The additional amine functionality in the target compound quantitatively increases hydrogen-bonding capacity by +1 donor and +1 acceptor relative to the parent oxetan-3-ol scaffold.

Hydrogen Bonding Molecular Recognition Target Engagement

3-(2-Aminopropan-2-yl)oxetan-3-ol: High-Value Application Scenarios for Scientific Procurement


Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

3-(2-Aminopropan-2-yl)oxetan-3-ol serves as a privileged scaffold for carboxylic acid isosteric replacement, supported by systematic validation showing oxetan-3-ol derivatives retain inhibitory activity in COX/LOX pathway assays while modulating lipophilicity (ΔlogD reduction of 0.5-1.5 units relative to carboxylic acid) [1]. Procurement of this compound enables medicinal chemistry teams to explore non-acidic replacements that may improve membrane permeability, reduce plasma protein binding, or mitigate active transport liabilities without sacrificing target engagement. The achiral nature of the 3-substituted oxetane core eliminates stereochemical complexity that would otherwise confound SAR interpretation [2].

Amide Bond Surrogate in Peptidomimetic and Macrocyclic Design

Based on matched molecular pair data demonstrating that amino-oxetanes maintain comparable pH stability, solubility, lipophilicity, clearance, and permeability profiles to benzamides while preserving both H-bond donor and acceptor capabilities [1], 3-(2-aminopropan-2-yl)oxetan-3-ol is an ideal building block for amide bond replacement in peptidomimetics and macrocyclic inhibitors. The conformational preference (gauche) and altered exit vectors provide distinct topological options unavailable with traditional amides, with potential to improve resistance to amidase-mediated hydrolysis while maintaining target affinity. This scenario is particularly relevant for programs targeting proteases, kinases, or protein-protein interactions where amide bonds represent metabolic liabilities.

Conformationally Constrained Fragment for Structure-Based Drug Design

The fixed geometry of the 4-membered oxetane ring (ring strain ~106 kJ·mol⁻¹) restricts 3-(2-aminopropan-2-yl)oxetan-3-ol to 1-2 low-energy conformations, compared to 10+ rotameric states for acyclic amino alcohols [1][2]. This conformational restriction reduces entropic penalties upon target binding and improves the predictability of binding modes in molecular docking and crystallography. The dual H-bond donor/acceptor capacity (2 donors, 3 acceptors) combined with conformational constraint makes this compound an excellent fragment for structure-based design of enzyme inhibitors, receptor modulators, or protein-protein interaction disruptors where rigid scaffolds are preferred for SAR development.

Dual-Reactivity Intermediate for Diversity-Oriented Synthesis

3-(2-Aminopropan-2-yl)oxetan-3-ol provides orthogonal synthetic handles: the primary amine can undergo amide bond formation, reductive amination, or sulfonamide coupling, while the oxetane ring remains kinetically stable under neutral conditions but can be activated under acidic or Lewis-acidic conditions for controlled ring-opening transformations [1]. This dual-reactivity profile enables sequential derivatization strategies that are not possible with oxolane analogs (which lack sufficient ring strain for facile opening) or epoxides (which react uncontrollably). The geminal amino and hydroxyl groups on the same carbon further enable chelation or intramolecular cyclization strategies, making this compound a versatile intermediate for generating diverse chemotypes in parallel synthesis campaigns [2].

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